molecular formula C23H17N3O3 B14227783 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 825611-44-7

6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14227783
CAS No.: 825611-44-7
M. Wt: 383.4 g/mol
InChI Key: AODKJJUGSZZNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone. The nitrophenyl group is introduced via a nitration reaction, followed by the formation of the ethenyl linkage through a Wittig reaction. The final step involves the cyclization to form the cyclohexadienone ring under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of each reaction step to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
  • 6-{5-[2-(4-Aminophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

825611-44-7

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-[5-[2-(4-nitrophenyl)ethenyl]-2-phenylpyrazol-3-yl]phenol

InChI

InChI=1S/C23H17N3O3/c27-23-9-5-4-8-21(23)22-16-18(24-25(22)19-6-2-1-3-7-19)13-10-17-11-14-20(15-12-17)26(28)29/h1-16,27H

InChI Key

AODKJJUGSZZNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.